molecular formula C11H13BrClNO B12315825 2-(4-Bromobenzoyl)pyrrolidine hydrochloride

2-(4-Bromobenzoyl)pyrrolidine hydrochloride

Cat. No.: B12315825
M. Wt: 290.58 g/mol
InChI Key: BWQCNDSVJPVLPA-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromobenzoyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, diethyl ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted benzoyl derivatives.

    Reduction: Alcohol derivatives of the benzoyl group.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

2-(4-Bromobenzoyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)pyrrolidine hydrochloride
  • 2-(4-Fluorobenzoyl)pyrrolidine hydrochloride
  • 2-(4-Methylbenzoyl)pyrrolidine hydrochloride

Uniqueness

2-(4-Bromobenzoyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen or alkyl derivatives. This uniqueness can influence the compound’s reactivity, binding properties, and overall biological activity.

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

(4-bromophenyl)-pyrrolidin-2-ylmethanone;hydrochloride

InChI

InChI=1S/C11H12BrNO.ClH/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2;1H

InChI Key

BWQCNDSVJPVLPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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